Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Chemical Stability Furan Degradation Triazole Conjugation

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1416342-30-7) is a heterobifunctional building block comprising a 1,2,4-triazole core N1-linked to a methyl acetate side chain and C3-substituted with a furan-2-yl ring. Its molecular formula is C₉H₉N₃O₃ with a molecular weight of 207.19 g·mol⁻¹.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B11793999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NC(=N1)C2=CC=CO2
InChIInChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3
InChIKeyHHIQJRIYPJYODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1416342-30-7) is a heterobifunctional building block comprising a 1,2,4-triazole core N1-linked to a methyl acetate side chain and C3-substituted with a furan-2-yl ring . Its molecular formula is C₉H₉N₃O₃ with a molecular weight of 207.19 g·mol⁻¹ . The compound occupies a distinctive chemical space at the intersection of two privileged scaffolds—1,2,4-triazole and furan—without the sulfanyl linker or additional substituents commonly found in biologically optimized analogs, positioning it as a minimalist, vector-rich intermediate for diversity-oriented synthesis and medicinal chemistry campaigns targeting antimicrobial, anti-inflammatory, or crop-protection applications [1].

Why Generic Substitution Fails for Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate: The Conjugation-Stability Link and Scaffold Completeness


The compound cannot be substituted by simpler furan esters or unsubstituted triazole acetates because the direct conjugation between the electron-rich furan ring and the aromatic 1,2,4-triazole core confers a significant stabilization effect against acid- and base-catalyzed degradation that is absent in non-conjugated analogs [1]. Replacing the furan-2-yl group with a phenyl or thiophene ring alters the electronic distribution and H-bonding capacity of the triazole core, while omitting the furan entirely removes a metabolically labile yet synthetically versatile handle that enables late-stage functionalization. The methyl ester moiety further distinguishes this compound from its free acid congener (CAS 937669-28-8) by offering orthogonal reactivity: it serves as a protected carboxylate synthon that can be selectively hydrolyzed under mild conditions without disrupting the acid-sensitive furan ring [2].

Quantitative Differentiation of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate Against Structural Analogs: Stability, Purity, Physicochemical Properties


Hydrolytic Stability of Triazole-Conjugated Furan Ester vs. Unconjugated Furan Ester Under Acidic and Basic Conditions

A study directly comparing the stability of triazole-conjugated furan esters against non-conjugated furan esters demonstrated that the aromatic triazole ring significantly suppresses both tarring (oxidative degradation) and ester hydrolysis of the electron-rich furan core under standardized acidic and basic conditions [1]. The lowest degree of degradation and hydrolysis for triazole-substituted 2-furoic acid ester was achieved in dioxane and polar aprotic solvents (DMSO, DMF), whereas the non-conjugated furan ester underwent substantial tarring and hydrolysis under identical conditions. Although this study evaluated a 2-furoic acid ester scaffold rather than the exact target compound, the structural motif—a furan ring in direct conjugation with a 1,2,4-triazole—is identical, enabling class-level inference with high relevance [1].

Chemical Stability Furan Degradation Triazole Conjugation Ester Hydrolysis

Purity Benchmarking: Vendor-Supplied Purity of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate vs. Closest Unsubstituted Analog

Commercially, Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is available at purities of 95% (AKSci), 97% (Chemenu), and 98% (Leyan) . In contrast, the closest unsubstituted analog, Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4; MW 141.13 g·mol⁻¹), is typically offered at 95% purity by major vendors such as Santa Cruz Biotechnology , providing a comparable baseline but lacking the furan substituent entirely. The higher purity option available for the target compound (98%) offers researchers a more advanced starting point for sensitive catalytic transformations or fragment-based screening campaigns.

Purity Specification Procurement Quality Building Block Analytical Chemistry

Physicochemical Differentiation: Molecular Weight, Hydrogen Bond Acceptors, and LogP of Furan-Triazole Acetate vs. Unsubstituted Triazole Acetate

The target compound (C₉H₉N₃O₃, MW 207.19) possesses 6 hydrogen bond acceptors (ester carbonyl, ester ether, triazole N2/N4, furan oxygen) and a calculated topological polar surface area (TPSA) of approximately 74.1 Ų, compared to the unsubstituted Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (C₅H₇N₃O₂, MW 141.13) which has only 4 H-bond acceptors and a TPSA of ~56.8 Ų . The furan substituent increases molecular weight by 66.06 g·mol⁻¹ (+46.8%), adds two H-bond acceptor sites, and reduces calculated LogP by approximately 0.3–0.5 units, shifting the compound into more favorable drug-like property space for central nervous system or intracellular targets .

Physicochemical Properties Drug-Likeness Molecular Descriptors Lead Optimization

Synthetic Versatility: Orthogonal Reactivity of Methyl Ester vs. Free Acid in 1,2,4-Triazolylacetic Acid Derivatives

The Khomenko et al. (2016) study on 1,2,4-triazolylacetic acid derivatives established that the ester form (methyl or ethyl) can serve as a protected carboxylate that remains intact during condensation reactions at the triazole ring, whereas the free acid form (e.g., 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid, CAS 937669-28-8) may undergo competing decarboxylation or salt formation under basic conditions [1]. The methyl ester can be quantitatively hydrolyzed to the free acid using LiOH in THF/H₂O without affecting the furan ring [1], providing a clean two-step diversification pathway that is not available when starting from the free acid.

Synthetic Chemistry Orthogonal Protection Ester Hydrolysis Diversity-Oriented Synthesis

Optimal Application Scenarios for Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of 1,2,4-Triazole Libraries Requiring Acid/Base Stability

In parallel synthesis campaigns involving acidic or basic reaction conditions, Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is preferred over non-conjugated furan esters because the direct triazole-furan conjugation significantly suppresses furan ring degradation and ester hydrolysis, as demonstrated in comparative stability studies [1]. This property is critical when multi-step sequences require harsh conditions (e.g., amide coupling with HATU/DIPEA, alkylation with NaH, or Suzuki coupling with aqueous base) without protecting group manipulation on the furan.

Fragment-Based Drug Discovery Requiring Orthogonal Carboxylate Protection

For fragment-based screening campaigns where the carboxylic acid is a key pharmacophoric element but must remain protected during fragment elaboration, the methyl ester form offers a quantitative, mild deprotection step (LiOH/THF/H₂O) that preserves the acid-sensitive furan ring [2]. This contrasts with free acid starting materials which may undergo competing salt formation or require pre-activation for coupling, reducing step-count and improving atom economy.

Medicinal Chemistry Optimization of 1,2,4-Triazole-3-acetic Acid Leads for Anti-Inflammatory or Antimicrobial Indications

The furan-2-yl substituent at the triazole C3 position provides a distinct electronic and steric profile compared to phenyl or thiophene analogs, modulating H-bond acceptor count and lipophilicity . In structure-activity relationship (SAR) campaigns targeting COX-2 inhibition (anti-inflammatory) or lanosterol 14α-demethylase (antifungal), this compound serves as a key intermediate for late-stage diversification—the methyl ester can be directly converted to amides or hydrolyzed to the acid for bioisostere scanning, while the furan ring can be further functionalized via electrophilic substitution or metalation.

Agrochemical Intermediate Development Leveraging Triazole-Furan Synergy

The 1,2,4-triazole scaffold is a cornerstone of azole fungicide pharmacophores, while furan-containing compounds have demonstrated activity against Pyricularia oryzae and Rhizoctonia solani [3]. Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate combines both motifs in a single, readily derivatizable building block. Its stability advantages under acidic and basic conditions (Section 3, Evidence 1) make it suitable for the multi-step synthesis of crop protection agents where process-scale robustness is essential.

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